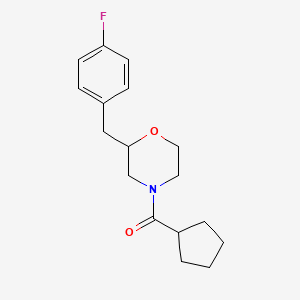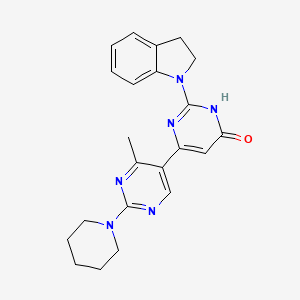![molecular formula C17H27N3O B6089047 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6089047.png)
2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The mGluR5 receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the mGluR5 receptor, 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol reduces the activity of glutamate, which is the major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects
2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been shown to have various biochemical and physiological effects in animal models. It reduces the release of glutamate and other neurotransmitters, such as dopamine and norepinephrine. 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been shown to reduce inflammation and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol is its selectivity for the mGluR5 receptor, which allows for specific targeting of this receptor in animal models. However, one of the limitations of 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has a relatively short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol. One area of interest is the potential therapeutic applications of 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol in various neurological and psychiatric disorders, such as anxiety, depression, Alzheimer's disease, and schizophrenia. Another area of interest is the development of more potent and selective mGluR5 antagonists, which could lead to improved therapeutic efficacy. Additionally, further studies are needed to investigate the long-term effects of 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol on brain function and behavior.
Métodos De Síntesis
The synthesis of 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol involves a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 3-methyl-2-buten-1-ol with pyridine-4-carboxaldehyde to form the corresponding imine. This imine is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 2-chloroethanol in the presence of a base to form 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol.
Aplicaciones Científicas De Investigación
2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, 2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol has been investigated as a potential treatment for drug addiction and pain.
Propiedades
IUPAC Name |
2-[1-(3-methylbut-2-enyl)-4-(pyridin-4-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-15(2)5-9-20-11-10-19(14-17(20)6-12-21)13-16-3-7-18-8-4-16/h3-5,7-8,17,21H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIVYTIMQVWUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B6088972.png)
![(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6088976.png)
![4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B6088991.png)
![N-[(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B6089000.png)
![5-(4-methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6089004.png)
![6-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-9H-purine](/img/structure/B6089025.png)
![methyl 1-{[3-hydroxy-2-oxo-1-(2-phenylethyl)-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6089029.png)

![2-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6089033.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6089034.png)
![N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B6089043.png)
![4-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B6089056.png)
![N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B6089061.png)